

An In-depth Technical Guide to **tert-Butyl (2-aminoethyl)(ethyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (2-aminoethyl)(ethyl)carbamate*

Cat. No.: B131643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-aminoethyl)(ethyl)carbamate, also known by its IUPAC name *tert-butyl N-(2-aminoethyl)-N-ethylcarbamate*, is a key bifunctional molecule utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications at two distinct nitrogen centers. This differential reactivity makes it a valuable building block for the construction of complex molecules, including pharmaceutical intermediates and linker molecules for antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its utility in synthetic workflows.

Physicochemical Properties

A summary of the known physicochemical properties of *tert-butyl N-(2-aminoethyl)-N-ethylcarbamate* and its hydrochloride salt is presented below. While experimental data for some properties are not readily available in the public domain, computed values from reliable sources are provided.

Property	Value (Free Base)	Value (Hydrochloride Salt)
IUPAC Name	tert-butyl N-(2-aminoethyl)-N-ethylcarbamate	tert-butyl N-(2-aminoethyl)-N-ethylcarbamate;hydrochloride
CAS Number	14139168-1 (Parent)	1001020-32-1
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	C ₉ H ₂₁ ClN ₂ O ₂
Molecular Weight	188.27 g/mol	224.73 g/mol
Appearance	Not specified (likely an oil or low-melting solid)	Powder or liquid
Boiling Point	Data not available	Data not available
Melting Point	Data not available	Data not available
Solubility	Data not available	Data not available
pKa (Computed)	Data not available	Data not available
XLogP3 (Computed)	1.3	Not applicable
Hydrogen Bond Donor Count	1	2
Hydrogen Bond Acceptor Count	2	2

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (2-aminoethyl)(ethyl)carbamate** is typically achieved through a two-step process starting from ethylenediamine. The first step involves the selective mono-protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group, followed by the N-alkylation of the remaining primary amine.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

Several methods exist for the selective mono-Boc protection of ethylenediamine. A common and effective protocol is detailed below.[1][2]

Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or other suitable solvent
- Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in the chosen solvent.
- Cool the solution to 0 °C in an ice bath.
- Dissolve di-tert-butyl dicarbonate (1 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- The crude tert-butyl (2-aminoethyl)carbamate can be purified by vacuum distillation or column chromatography on silica gel.

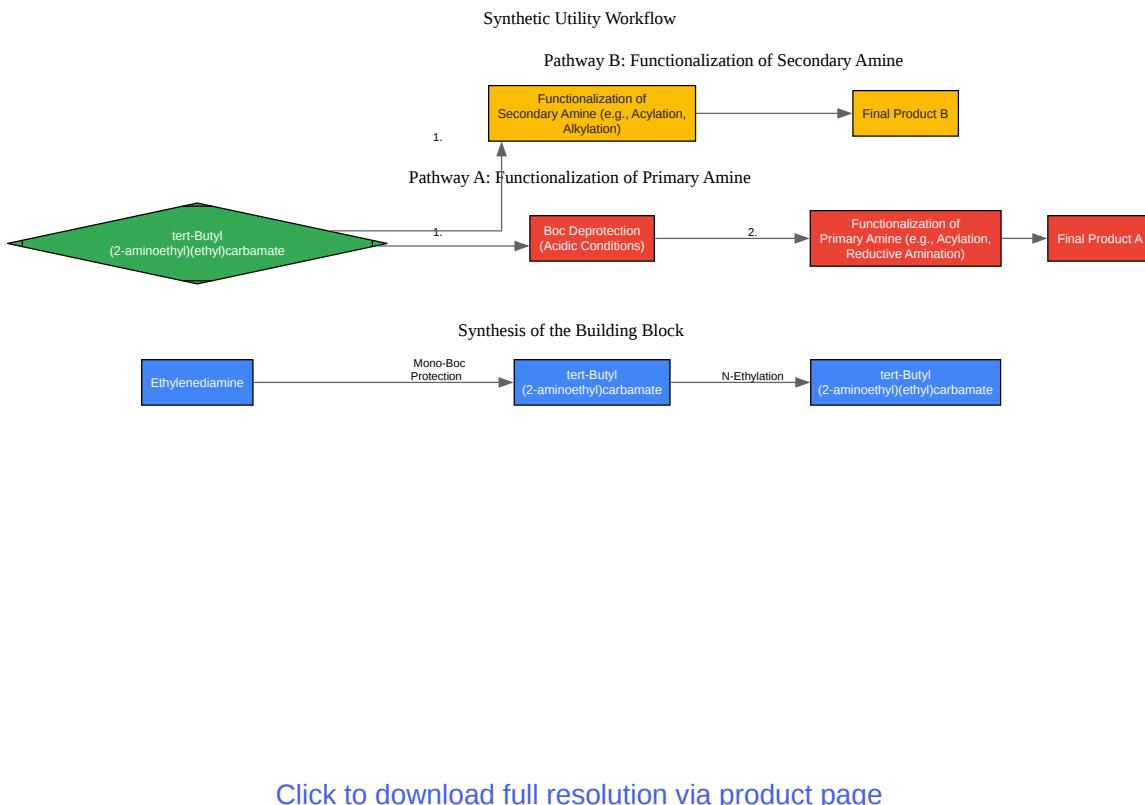
Step 2: N-Ethylation of tert-Butyl (2-aminoethyl)carbamate

The second step involves the selective N-ethylation of the free primary amine of the mono-Boc protected ethylenediamine. A general procedure for N-alkylation of a primary amine is described below, which can be adapted for this specific synthesis.

Materials:

- tert-Butyl (2-aminoethyl)carbamate
- Ethyl iodide or ethyl bromide
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:


- In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1 equivalent) in the chosen solvent.
- Add the base (e.g., 1.5-2 equivalents of potassium carbonate or triethylamine).
- To this mixture, add the ethylating agent (e.g., 1.1-1.2 equivalents of ethyl iodide or ethyl bromide) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
- Once the reaction is complete, filter off any inorganic salts.
- Concentrate the filtrate under reduced pressure.

- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude **tert-butyl (2-aminoethyl)(ethyl)carbamate**.
- The product can be further purified by column chromatography on silica gel.

Synthetic Utility and Workflow

The primary utility of **tert-butyl (2-aminoethyl)(ethyl)carbamate** lies in its role as a versatile building block in multi-step organic syntheses. The presence of two different amine functionalities, one protected and one secondary, allows for sequential and regioselective introduction of various substituents.

A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below. This workflow highlights the sequential deprotection and functionalization of the two distinct amine groups.

Caption: Synthetic workflow for the preparation and subsequent functionalization of **tert-Butyl (2-aminoethyl)(ethyl)carbamate**.

This workflow illustrates two potential synthetic routes (Pathway A and Pathway B) starting from the title compound. In Pathway A, the Boc-protecting group is first removed under acidic conditions to liberate the primary amine, which can then be further functionalized. In Pathway B, the secondary amine is directly functionalized while the primary amine remains protected. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.

Conclusion

tert-Butyl (2-aminoethyl)(ethyl)carbamate is a valuable and versatile intermediate in organic synthesis. Its unique structure with differentially protected amino groups provides chemists with

a powerful tool for the regioselective introduction of nitrogen-containing functionalities. The synthetic protocols and workflow described in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. While some experimental physicochemical data remains to be fully characterized, the provided information serves as a comprehensive starting point for its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (2-aminoethyl) (ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131643#physicochemical-properties-of-tert-butyl-2-aminoethyl-ethyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com